molecular formula C11H10ClNO2S B3035992 4-(4-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione CAS No. 338794-01-7

4-(4-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione

Cat. No.: B3035992
CAS No.: 338794-01-7
M. Wt: 255.72 g/mol
InChI Key: LHQWLMHHRRWODX-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione (CAS 338794-01-7) is a sulfur-containing heterocyclic compound with the molecular formula C₁₁H₁₀ClNO₂S and a molecular weight of 255.72 g/mol . It is characterized by a thiomorpholinedione core—a six-membered ring featuring two ketone groups and a sulfur atom—substituted with a 4-chlorophenyl group at position 4 and a methyl group at position 2 . Computed physicochemical properties include a lipophilicity (XLogP3) of 2.6 and a Topological Polar Surface Area (TPSA) of 62.7 Ų, indicating moderate polarity . The compound's structure confers a degree of conformational rigidity, as suggested by its single rotatable bond . In scientific research, thiomorpholinedione derivatives are of significant interest in medicinal chemistry. They are investigated as key building blocks in organic synthesis and for their potential biological activities . While specific mechanistic data for this compound is limited in the public domain, research on structurally similar compounds, particularly those combining heterocyclic systems like morpholine and 1,2,4-triazole, has demonstrated promising antinociceptive (pain-blocking) activity in preclinical models . This suggests potential research applications in developing new therapeutic agents and studying pain pathways. This product is intended for research purposes and is not for human or veterinary use. Researchers can leverage this compound as a versatile scaffold for synthesizing more complex molecules and for exploring its biochemical properties .

Properties

IUPAC Name

4-(4-chlorophenyl)-2-methylthiomorpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2S/c1-7-11(15)13(10(14)6-16-7)9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQWLMHHRRWODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiomorpholine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thiomorpholine ring .

Scientific Research Applications

4-(4-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(2-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione

Key Differences:

  • Substitution Position: The chlorophenyl group is at position 2 instead of 4.
  • Physicochemical Properties:
    • Molecular Weight: 255.72 g/mol (identical to the 4-chloro isomer)
    • XLogP3: 2.6 (identical lipophilicity)
    • Stereochemistry: Contains one undefined stereocenter, which may influence binding interactions .

Implications: The positional isomerism (2- vs.

4-(4-Chlorophenyl)-2-methyl-3,4-dihydroquinolinium Tetrafluoroborate (3j)

Structural Contrasts:

  • Core Structure: Quinolinium (aromatic nitrogen-containing ring) vs. thiomorpholinedione.
  • Functional Groups: Contains a tetrafluoroborate counterion, enhancing solubility in polar solvents .
  • Synthesis: Reported in 62% yield via a cyclization reaction .

Property Comparison:

Property 4-(4-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione Quinolinium Salt (3j)
Molecular Weight 255.72 g/mol Not specified
Solubility Likely moderate (neutral compound) High (ionic salt)
Aromatic System Non-aromatic thiomorpholinedione Aromatic quinolinium

Functional Relevance: The quinolinium salt’s ionic nature may favor applications in catalysis or materials science, whereas the neutral thiomorpholinedione could be more suited for hydrophobic environments (e.g., membrane penetration).

Atovaquone (2-[trans-4-(4-Chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone)

Structural and Functional Contrasts:

  • Core Structure: Naphthoquinone with a trans-4-(4-chlorophenyl)cyclohexyl group vs. thiomorpholinedione.
  • Biological Role: Atovaquone is a clinically used antimalarial and antipneumocystic agent, targeting mitochondrial electron transport .
  • Synthesis: Requires stereoselective crystallization and Lewis acid-mediated isomerization to achieve the active trans isomer .

Key Differences:

Property This compound Atovaquone
Molecular Weight 255.72 g/mol 366.83 g/mol
Functional Groups Thiomorpholinedione, methyl, chlorophenyl Naphthoquinone, hydroxy, cyclohexyl
Bioactivity Not reported Antimalarial, antipneumocystic

Implications: The naphthoquinone moiety in Atovaquone enables redox activity critical for its mechanism of action, a feature absent in the thiomorpholinedione derivative.

Levocetirizine Dihydrochloride

Structural Contrasts:

  • Core Structure: Piperazine derivative with a chlorophenyl-benzyl group vs. thiomorpholinedione.
  • Bioactivity: Levocetirizine is a second-generation antihistamine used for allergy treatment .

Property Comparison:

Property This compound Levocetirizine
Molecular Weight 255.72 g/mol 461.81 g/mol (salt)
Charge Neutral Positively charged (dihydrochloride)
Application Not reported Antihistamine

Implications:
The piperazine ring and charged nature of Levocetirizine enhance water solubility and receptor-binding specificity, contrasting with the neutral, sulfur-containing thiomorpholinedione.

5-(Z)-Arylidene-2-arylidenehydrazono-4-thiazolidinones

Structural Contrasts:

  • Core Structure: Thiazolidinone (five-membered ring with N and S) vs. thiomorpholinedione (six-membered ring).
  • Synthesis: Prepared via condensation of thiosemicarbazides with chloroacetic acid, requiring reflux in DMF/acetic acid .

Functional Comparison:

Property This compound Thiazolidinone Derivatives
Ring Size 6-membered 5-membered
Synthesis Complexity Not reported Moderate (2-hour reflux)
Potential Bioactivity Unclear Antimicrobial, enzyme inhibition

Implications: The smaller thiazolidinone ring may confer greater metabolic stability or distinct pharmacophore geometry compared to the thiomorpholinedione scaffold.

Biological Activity

4-(4-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its antibacterial, anti-inflammatory, and enzyme inhibitory effects. The synthesis and characterization of this compound have been documented in several studies, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C11H10ClN2O2S
  • Molecular Weight : 270.72 g/mol

This thiomorpholinedione derivative features a chlorophenyl group, which is significant for its biological activity.

Antibacterial Activity

Research indicates that this compound exhibits moderate to strong antibacterial activity against various strains of bacteria. In a study evaluating the antibacterial properties of synthesized thiomorpholinediones, this compound demonstrated effective inhibition against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other tested strains .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

Enzyme Inhibition

The compound has also shown significant enzyme inhibitory activity. It acts as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating conditions like Alzheimer's disease. The inhibition of urease by this compound has been noted as well, indicating its potential in treating infections associated with urease-producing bacteria .

Anti-inflammatory and Anticancer Properties

In addition to its antibacterial properties, this compound displays anti-inflammatory effects. Studies have suggested that compounds with similar structures exhibit anti-inflammatory activity through the inhibition of pro-inflammatory cytokines . Furthermore, there is emerging evidence of its anticancer potential, with various derivatives showing cytotoxic effects on cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Antibacterial Screening : A comprehensive evaluation was conducted on various synthesized thiomorpholinediones, where the target compound was found among the most active against specific bacterial strains .
  • Enzyme Inhibition Studies : Research focused on enzyme kinetics revealed that this compound significantly inhibits AChE and urease, suggesting its utility in pharmacological applications related to neurodegenerative diseases and urinary tract infections .
  • Cytotoxicity Assays : In vitro studies demonstrated that derivatives of this compound exhibited selective cytotoxicity against different cancer cell lines, supporting further exploration into its anticancer properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione?

  • Methodological Answer : A common approach involves multi-step condensation reactions. For example, refluxing thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF/acetic acid solvent system (2–10 hours) yields thiomorpholinedione analogs. Reaction conditions (e.g., molar ratios, temperature, and solvent polarity) significantly influence yield and purity. Post-synthesis purification via recrystallization (DMF-ethanol mixtures) is critical to isolate the target compound .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and thione (C=S) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight. For example, in related thiomorpholinediones, ¹H NMR peaks at δ 2.5–3.0 ppm confirm methyl groups adjacent to sulfur atoms .

Q. How can researchers assess the purity of synthesized this compound?

  • Methodological Answer : Chromatographic methods (HPLC or TLC) with UV detection at 254 nm are standard. Impurity profiling requires spiking experiments with known analogs like (4-Chlorophenyl)(4-hydroxyphenyl)methanone or fenofibric acid derivatives. Quantitative analysis via calibration curves ensures ≤0.1% impurity thresholds, as per pharmacopeial guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in thiomorpholinedione synthesis?

  • Methodological Answer : Systematic Design of Experiments (DoE) is recommended. Variables include solvent polarity (e.g., DMF vs. acetic acid ratios), temperature (80–120°C), and catalyst load (sodium acetate). For instance, increasing acetic acid content from 30% to 50% improved yields by 15% in analogous syntheses. Real-time monitoring via in-situ IR tracks intermediate formation .

Q. What strategies address contradictions in crystallographic data during structural elucidation?

  • Methodological Answer : Use dual software validation: SHELXL for refinement and ORTEP-III for graphical representation. Discrepancies in bond lengths or angles (e.g., C-S vs. C-O) require reevaluation of diffraction data (R-factor < 5%). Twinning or disorder in crystals may necessitate high-resolution datasets (≤1.0 Å) .

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound?

  • Methodological Answer : Graph set analysis (e.g., Etter’s rules) identifies motifs like R22(8)\text{R}_2^2(8) chains formed via N-H···O or S···H-C interactions. X-ray crystallography reveals packing motifs (e.g., herringbone vs. layered), which correlate with solubility and stability. For example, strong S···H-C bonds in thiomorpholinediones reduce hygroscopicity .

Q. What computational methods validate experimental data for conflicting spectral assignments?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and IR frequencies. Deviations >5% between experimental and calculated values signal misassigned peaks. For instance, misattribution of carbonyl vs. thione stretches can be resolved via vibrational frequency analysis .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported synthetic yields (e.g., 47% vs. 76%)?

  • Methodological Answer : Cross-validate protocols using identical starting materials and equipment. Variations often arise from trace moisture (affecting sodium acetate activity) or incomplete recrystallization. Replicating reactions under inert atmospheres (N₂/Ar) and controlled humidity (<10% RH) minimizes variability .

Q. Why do crystallographic studies report divergent space groups for structurally similar derivatives?

  • Methodological Answer : Polymorphism is common in heterocyclic systems. Screening crystallization solvents (e.g., ethanol vs. acetonitrile) can isolate different polymorphs. Differential Scanning Calorimetry (DSC) identifies phase transitions, while Hirshfeld surface analysis quantifies intermolecular interactions driving polymorphism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione
Reactant of Route 2
4-(4-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione

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